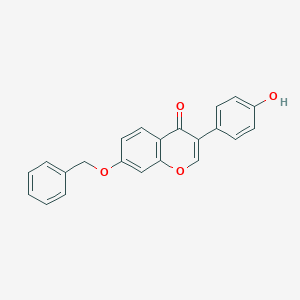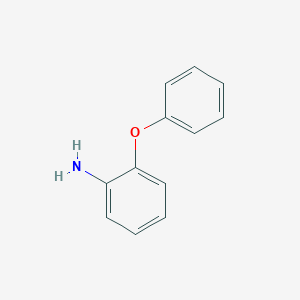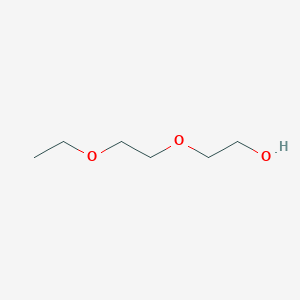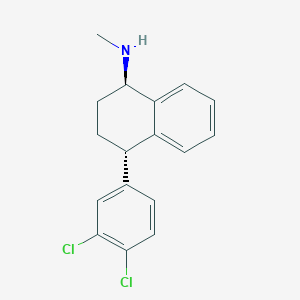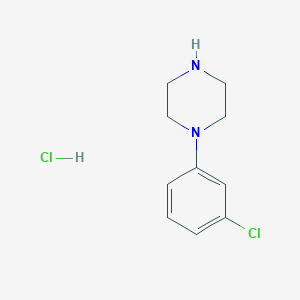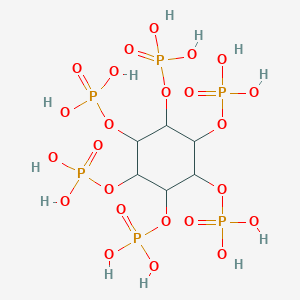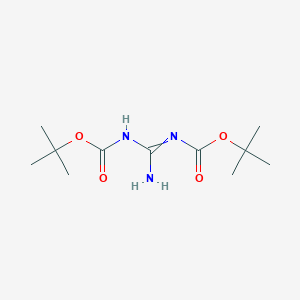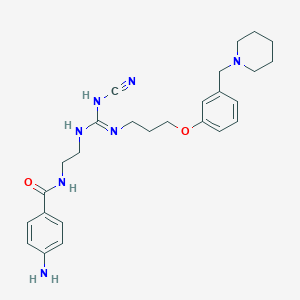
氨基戊替丁
描述
科学研究应用
氨基戊二酰胺在科学研究中有多种应用,包括:
作用机制
氨基戊二酰胺通过结合但不激活组胺 H2 受体来发挥作用。 这种阻断作用阻止组胺发挥作用,包括增加胃酸分泌和其他生理反应。 所涉及的分子靶点是组胺 H2 受体,受影响的途径包括与组胺信号传导相关的途径 .
生化分析
Biochemical Properties
Aminopotentidine functions primarily as a histamine H2 receptor antagonist. It binds to the H2 receptors on the surface of gastric parietal cells, inhibiting the action of histamine and thereby reducing gastric acid secretion . The compound interacts with various enzymes and proteins, including the histamine H2 receptor, which is a G protein-coupled receptor. The binding of aminopotentidine to this receptor prevents the activation of adenylate cyclase, leading to a decrease in cyclic AMP levels and subsequent reduction in acid secretion .
Cellular Effects
Aminopotentidine exerts significant effects on various cell types, particularly those involved in gastric acid secretion. By inhibiting the histamine H2 receptor, aminopotentidine reduces the activity of parietal cells in the stomach, leading to decreased acid production . This inhibition also affects cell signaling pathways, including the cyclic AMP pathway, which plays a crucial role in regulating gastric acid secretion. Additionally, aminopotentidine may influence gene expression related to acid production and cellular metabolism .
Molecular Mechanism
The molecular mechanism of aminopotentidine involves its binding to the histamine H2 receptor on gastric parietal cells. This binding inhibits the receptor’s ability to activate adenylate cyclase, resulting in decreased cyclic AMP production . The reduction in cyclic AMP levels leads to decreased activation of protein kinase A, which in turn reduces the phosphorylation of proteins involved in acid secretion. This cascade of events ultimately results in reduced gastric acid production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminopotentidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with a shelf life of several weeks when stored at appropriate temperatures . Over time, aminopotentidine may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to aminopotentidine can result in adaptive changes in cellular function, including alterations in receptor sensitivity and gene expression .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of aminopotentidine vary with dosage. At low doses, aminopotentidine effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, the compound can cause toxic effects, including gastrointestinal disturbances and potential liver toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions.
Metabolic Pathways
Aminopotentidine is metabolized primarily in the liver, where it undergoes various biotransformation processes . The compound is subject to oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted in the urine. Enzymes such as cytochrome P450 play a crucial role in the metabolism of aminopotentidine, affecting its bioavailability and efficacy . The metabolic pathways of aminopotentidine also influence its interaction with other drugs and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, aminopotentidine is transported and distributed through various mechanisms . The compound is absorbed in the gastrointestinal tract and distributed to target tissues via the bloodstream. Transporters and binding proteins facilitate the movement of aminopotentidine across cell membranes and its accumulation in specific tissues. The distribution of aminopotentidine is influenced by factors such as tissue perfusion, binding affinity, and the presence of transport proteins .
Subcellular Localization
Aminopotentidine is localized primarily in the cytoplasm of target cells, where it exerts its inhibitory effects on the histamine H2 receptor . The compound may also be found in other subcellular compartments, depending on its interactions with cellular proteins and transporters. Post-translational modifications and targeting signals play a role in directing aminopotentidine to specific cellular compartments, influencing its activity and function .
准备方法
合成路线和反应条件
氨基戊二酰胺是通过多步过程合成的,涉及 4-氨基苯甲酸与 1-(2-氨基乙基)-2-氰基-3-{3-[3-(哌啶-1-基甲基)苯氧基]丙基}胍的缩合反应 。 该反应通常需要特定的条件,例如控制的温度和 pH 值,以确保获得高纯度的所需产物。
工业生产方法
氨基戊二酰胺的工业生产涉及使用与实验室环境类似的反应条件的大规模合成,但针对效率和收率进行了优化。 这包括使用工业反应器、精确控制反应参数以及纯化技术,以确保该化合物符合医药应用所需的标准 .
化学反应分析
反应类型
氨基戊二酰胺会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成不同的氧化产物。
还原: 还原反应可以改变分子内的官能团。
常用试剂和条件
这些反应中使用的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应 .
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生不同的氧化衍生物,而取代反应可以产生各种取代的氨基戊二酰胺化合物 .
相似化合物的比较
类似化合物
西咪替丁: 另一种组胺 H2 受体拮抗剂,其作用机制相似,但化学结构不同。
雷尼替丁: 也是一种组胺 H2 受体拮抗剂,以治疗消化性溃疡等疾病而闻名。
法莫替丁: 在功能上类似于氨基戊二酰胺,但具有不同的化学结构.
独特性
属性
IUPAC Name |
4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICDSYWWNDGAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276539 | |
| Record name | Aminopotentidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140873-26-3 | |
| Record name | Aminopotentidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


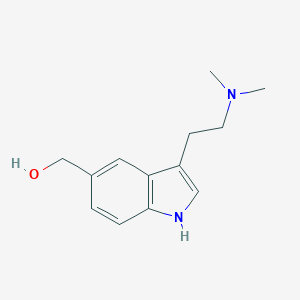
![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)
